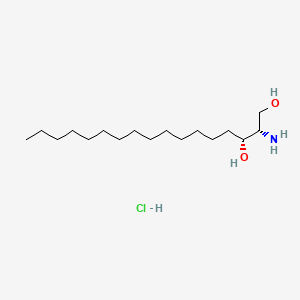

(2S,3R)-2-aminoheptadecane-1,3-diol;hydrochloride

Beschreibung

Sphinganin (d17:0) (Hydrochlorid), auch bekannt als D-erythro-Sphinganin, ist ein synthetisches bioaktives Sphingolipid. Es ist ein Derivat von Sphingosin und ist am Sphingolipid-Biosyntheseweg beteiligt. Sphinganin dient als Vorläufer für Ceramid und hat die Fähigkeit, die Aktivität der Proteinkinase C zu hemmen. Es ist auch bekannt, dass es den Cholesterintransport bei der Niemann-Pick-Krankheit Typ C blockiert .

Eigenschaften

Molekularformel |

C17H38ClNO2 |

|---|---|

Molekulargewicht |

323.9 g/mol |

IUPAC-Name |

(2S,3R)-2-aminoheptadecane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C17H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19;/h16-17,19-20H,2-15,18H2,1H3;1H/t16-,17+;/m0./s1 |

InChI-Schlüssel |

GJGQRCHDXLYMRD-MCJVGQIASA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O.Cl |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sphinganin (d17:0) wird durch die decarboxylierende Kondensation von Serin mit Palmitoyl-CoA synthetisiert, wobei ein Keto-Zwischenprodukt (2-Oxosphinganin) entsteht, das dann durch NADPH zu Sphinganin reduziert wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme und Kofaktoren, um die Umwandlung zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Sphinganin (d17:0) erfolgt durch großtechnische Synthese unter Verwendung ähnlicher biochemischer Pfade. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte, um sicherzustellen, dass das Endprodukt die für Forschung und industrielle Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sphinganin (d17:0) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sphinganin kann zu Sphingosin oxidiert werden.

Reduktion: Das Keto-Zwischenprodukt (2-Oxosphinganin) wird zu Sphinganin reduziert.

Substitution: Sphinganin kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

Reduktion: NADPH wird häufig als Reduktionsmittel bei der biochemischen Synthese von Sphinganin verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Derivat.

Hauptprodukte, die gebildet werden

Ceramid: Sphinganin dient als Vorläufer für Ceramid, eine Schlüsselkomponente im Sphingolipid-Biosyntheseweg.

Sphingosin: Die Oxidation von Sphinganin führt zur Bildung von Sphingosin.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Sphinganin (d17:0) entfaltet seine Wirkungen, indem es im Sphingolipid-Biosyntheseweg als Vorläufer für Ceramid dient. Es hemmt die Aktivität der Proteinkinase C, die eine Rolle bei verschiedenen zellulären Prozessen spielt. Die Anhäufung von Sphinganin ermöglicht es Fumonisin B1, die Apoptose zu stimulieren. Zusätzlich hat Sphinganin die Fähigkeit, den Cholesterintransport bei der Niemann-Pick-Krankheit Typ C zu blockieren.

Wirkmechanismus

Sphinganine (d17:0) exerts its effects by acting as a precursor for ceramide in the sphingolipid biosynthesis pathway. It inhibits the activity of protein kinase C, which plays a role in various cellular processes. The accumulation of sphinganine enables fumonisin B1 to stimulate apoptosis. Additionally, sphinganine has the ability to block cholesterol transport in Niemann-Pick Type C disease .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphingosin: Ähnlich wie Sphinganin, enthält jedoch eine Doppelbindung.

Ceramid: Ein Produkt, das aus Sphinganin gebildet wird, das an der Zellsignalisierung und Apoptose beteiligt ist.

Dihydroceramid: Wird durch die Acylierung von Sphinganin gebildet, ein Vorläufer für Ceramid.

Einzigartigkeit

Sphinganin (d17:0) ist durch das Fehlen einer Doppelbindung einzigartig, wodurch es sich von Sphingosin unterscheidet. Seine Fähigkeit, die Proteinkinase C zu hemmen und den Cholesterintransport zu blockieren, macht es zu einer wertvollen Verbindung in der Forschung und in potenziellen therapeutischen Anwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.